1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of substituents such as the 3-fluoro-4-methoxyphenyl group through nucleophilic substitution or other suitable reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Major Products: These reactions can yield a variety of products depending on the reagents and conditions used, such as hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERAZINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Properties
IUPAC Name |
7-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-18-15-24(32-26(28-18)25(19(2)29-32)21-7-5-4-6-8-21)31-13-11-30(12-14-31)17-20-9-10-23(33-3)22(27)16-20/h4-10,15-16H,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQXTMIDPIGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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